5-Methyl-5H-pyrrolo[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC16006486
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3 |
|---|---|
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 5-methylpyrrolo[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C7H7N3/c1-10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3 |
| Standard InChI Key | ZUIGBYYSTWLJOU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=NC=NC=C21 |
Introduction
| Property | Value for 4-Chloro-2-Methyl Derivative | Value for 5-Ethyl-2,4-Dichloro Derivative |
|---|---|---|
| Molecular Formula | C₇H₆ClN₃ | C₈H₇Cl₂N₃ |
| Molecular Weight (g/mol) | 167.60 | 216.07 |
| LogP | 1.92 | N/A |
| PSA (Ų) | 41.57 | N/A |
The methyl substitution at the 5-position enhances lipophilicity compared to unsubstituted analogs, as evidenced by the LogP value of 1.92 for the 4-chloro-2-methyl derivative . This property is critical for membrane permeability in drug candidates.
Synthesis and Functionalization
Alkylation at the 5-Position
A general synthesis strategy involves alkylation of the pyrrolo[3,2-d]pyrimidine core at the 5-position. For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes alkylation with iodomethane in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at room temperature :
-
Substrate: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Alkylating Agent: Iodomethane (1.2 eq)
-
Base: Cs₂CO₃ (0.5 eq)
-
Solvent: DMF
-
Time: 24 hours
-
Yield: 90%
This method highlights the feasibility of introducing methyl groups at the 5-position under mild conditions, with purification via silica gel chromatography yielding the target compound as a yellow solid .
Functional Group Interconversions
Further derivatization often involves nucleophilic substitution at the 2- and 4-positions. For instance, chlorine atoms in 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be replaced with phenoxy or urea groups to enhance kinase inhibitory activity .
Biological Activity and Therapeutic Applications
VEGFR2 Kinase Inhibition
Incorporation of a diphenylurea moiety at the 4-position of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine yielded compound 20d, a potent type-II VEGFR2 inhibitor :
-
IC₅₀ Against VEGFR2: <10 nM
-
Cellular Activity: Inhibited VEGF-stimulated HUVEC proliferation with an IC₅₀ of 0.8 μM
-
In Vivo Efficacy: Oral administration (3 mg/kg/day) reduced tumor growth by 70% in a DU145 xenograft model .
Co-crystallization studies revealed that 20d binds the inactive DFG-out conformation of VEGFR2, stabilizing a non-catalytic state and prolonging target engagement .
SHMT2 Inhibition in Cancer Metabolism
5-Substituted pyrrolo[3,2-d]pyrimidines exhibit dual inhibition of SHMT2 and dihydrofolate reductase (DHFR), disrupting one-carbon metabolism in cancer cells :
| Parameter | Value for Lead Compound |
|---|---|
| SHMT2 Inhibition (IC₅₀) | 12 nM |
| DHFR Inhibition (IC₅₀) | 8 nM |
| Antiproliferative Activity | GI₅₀ = 45 nM (MDA-MB-468 cells) |
Structural analysis shows that the 5-methyl group occupies a hydrophobic pocket in SHMT2, optimizing binding affinity .
Industrial and Regulatory Considerations
Regulatory Status
Under HS Code 2933990090, pyrrolo[3,2-d]pyrimidines are classified as nitrogen heterocycles, subject to 6.5% MFN tariffs and 17% VAT in major markets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume